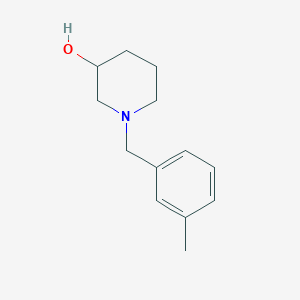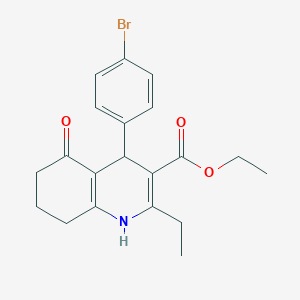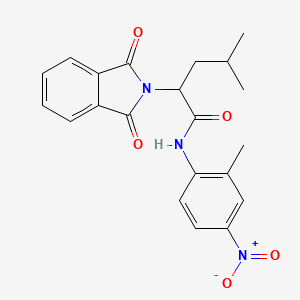![molecular formula C19H23N3O4S B5179265 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as PSB-603 and belongs to the class of sulfonamide compounds. PSB-603 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of PSB-603 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, leads to the modulation of various biochemical pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
PSB-603 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to have antitumor properties, inhibiting the growth and proliferation of cancer cells. Additionally, PSB-603 has been shown to have anti-inflammatory effects, reducing inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PSB-603 is its wide range of potential applications in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for various research applications. However, one of the main limitations of PSB-603 is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on PSB-603. One potential area of research is the development of new synthetic methods for the compound, which could make it easier and more cost-effective to produce. Additionally, further research is needed to fully understand the mechanism of action of PSB-603 and its potential applications in the treatment of various diseases and disorders. Finally, more studies are needed to evaluate the safety and efficacy of PSB-603 in clinical settings, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, PSB-603 is a promising compound with a wide range of potential applications in scientific research. Its complex synthesis process and limited availability make it a challenging compound to work with, but its potential therapeutic benefits make it a promising candidate for future research. Further studies are needed to fully understand the mechanism of action of PSB-603 and its potential applications in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of PSB-603 is a complex process that involves several steps. The compound is typically synthesized using a combination of organic synthesis techniques, such as nucleophilic substitution and condensation reactions. The final product is obtained through a purification process that involves crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
PSB-603 has been extensively studied for its potential therapeutic applications. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-19(21-14-16-8-10-20-11-9-16)15-26-17-4-6-18(7-5-17)27(24,25)22-12-2-1-3-13-22/h4-11H,1-3,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWAHPHZWBNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![1-(4-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5179193.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5179216.png)



![4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)


![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
